![molecular formula C17H18BrNO B5721728 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide](/img/structure/B5721728.png)
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide, also known as Bromocriptine, is a medication that is primarily used to treat hyperprolactinemia, a condition in which the body produces too much prolactin hormone. Bromocriptine is a dopamine agonist that works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin.
作用機序
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by binding to dopamine receptors in the brain, which inhibits the production and release of prolactin. Prolactin is a hormone that is responsible for milk production in women and can cause a variety of symptoms when produced in excess, such as irregular menstrual periods, infertility, and breast milk production in men.
Biochemical and Physiological Effects:
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has a variety of biochemical and physiological effects, including:
1. Inhibition of prolactin production and release
2. Stimulation of dopamine receptors in the brain
3. Improvement of insulin sensitivity and glucose metabolism
4. Inhibition of growth hormone release
実験室実験の利点と制限
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-established synthesis method
2. High purity and stability
3. Established mechanism of action
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
List of
将来の方向性
1. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee as a treatment for other medical conditions, such as Alzheimer's disease and schizophrenia.
2. Developing new synthesis methods to improve yield and purity.
3. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in combination with other medications to improve treatment outcomes.
4. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in animal models to better understand its mechanism of action and potential therapeutic effects.
5. Investigating the potential use of 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee in clinical trials to further evaluate its safety and efficacy.
合成法
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can be synthesized through a multi-step process that involves the reaction of 2-bromoethylamine with 2,3,4-trimethylbenzoyl chloride to form the intermediate product, 5-bromo-2,3,4-trimethylbenzamide. The intermediate product is then reacted with 2-methylphenylmagnesium bromide to form the final product, 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee.
科学的研究の応用
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been extensively studied for its potential therapeutic effects in a variety of medical conditions. Some of the areas of research include:
1. Parkinson's Disease: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects movement and coordination. Studies have shown that 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee can improve motor symptoms in patients with Parkinson's disease.
2. Acromegaly: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee is also used to treat acromegaly, a condition in which the body produces too much growth hormone. 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee works by inhibiting the release of growth hormone from the pituitary gland.
3. Diabetes: 5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamidee has been studied for its potential to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
特性
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-7-5-6-8-16(10)19-17(20)14-9-15(18)13(4)11(2)12(14)3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPMUTDHQBQPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6990026 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。